molecular formula C6H6N4S6 B12580414 2,2'-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) CAS No. 184642-14-6

2,2'-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)

Katalognummer: B12580414
CAS-Nummer: 184642-14-6
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: IJMXYWVDDLINJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the reaction of appropriate thiadiazole precursors with sulfur sources under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired tetrasulfane linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols and disulfides.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-(Disulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
  • 2,2’-(Trisulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole)
  • 2,2’-(Tetrasulfane-1,4-diyl)bis(5-ethyl-1,3,4-thiadiazole)

Uniqueness

2,2’-(Tetrasulfane-1,4-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its tetrasulfane linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s reactivity and potential for forming covalent bonds with biological molecules, making it a valuable candidate for various applications .

Eigenschaften

CAS-Nummer

184642-14-6

Molekularformel

C6H6N4S6

Molekulargewicht

326.5 g/mol

IUPAC-Name

2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)tetrasulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C6H6N4S6/c1-3-7-9-5(11-3)13-15-16-14-6-10-8-4(2)12-6/h1-2H3

InChI-Schlüssel

IJMXYWVDDLINJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)SSSSC2=NN=C(S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.